molecular formula C15H14O2 B1581499 9H-Fluorene-9,9-dimethanol CAS No. 4425-93-8

9H-Fluorene-9,9-dimethanol

Cat. No. B1581499
Key on ui cas rn: 4425-93-8
M. Wt: 226.27 g/mol
InChI Key: RHBLISBUFROBBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07388061B2

Procedure details

To 6.8 g (0.03 mol) 9,9-di(hydroxymethyl)fluorene was added 4.3 ml (0.06 mol) acrylic acid and 30 ml toluene. To the resulting homogenous mixture was added 0.2 ml concentrated sulfuric acid. Then the reaction mixture was heated refluxing for 7 hours, and the water resulted in the reaction process was separated by a water separator. The mixture was cooled to 70° C., neutralized to alkalinity with saturated sodium carbonate solution, and extracted with toluene. The organic phase was washed with saturated saline to neutrality and dried over anhydrous sodium sulfate. The solvent was removed. Purification by column chromatography gave 9,9-bis(acryloyloxymethyl)fluorene as a white solid, and the yield was 35%. m.p. was 73-75° C. 1HNMR: δ (ppm) 4.48(s, 4H, OCH3), 5.85-6.43(m, 6H, H on acryl), 7.32-7.78(m, 8H, ArH)
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1([CH2:16][OH:17])[C:15]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2.[C:18]([OH:22])(=O)[CH:19]=[CH2:20].[C:23]1([CH3:29])C=CC=C[CH:24]=1.S(=O)(=O)(O)[OH:31]>O>[C:29]([O:1][CH2:2][C:3]1([CH2:16][O:17][C:18](=[O:22])[CH:19]=[CH2:20])[C:15]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2)(=[O:31])[CH:23]=[CH2:24]

Inputs

Step One
Name
Quantity
6.8 g
Type
reactant
Smiles
OCC1(C2=CC=CC=C2C=2C=CC=CC12)CO
Name
Quantity
4.3 mL
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
30 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxing for 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
was separated by a water separator
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
WASH
Type
WASH
Details
The organic phase was washed with saturated saline to neutrality
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OCC1(C2=CC=CC=C2C=2C=CC=CC12)COC(C=C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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